Erythrinine
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Overview
Description
Erythrinine is a natural product found in Erythrina crista-galli, Glycyrrhiza pallidiflora, and other organisms with data available.
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
Erythrinine, found in Erythrina caffra, has been studied for its inhibitory potential toward the human acetylcholinesterase enzyme, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Through both in silico and in vitro testing, erythrinine showed promising results as an acetylcholinesterase inhibitor (Nassief et al., 2020).
Potential Antismoking Agent
Erythrinine has been evaluated for its potential as an antismoking agent. Using a computational approach, it was compared against cytisine, a known smoking cessation aid. The study found that erythrinine exhibited strong affinity with α4β2 nACh receptors, similar to cytisine, suggesting its utility as an antismoking agent (Raji & Muthukumar, 2016).
Anticonvulsant Activity
Research on erythrinine also indicates its potential anticonvulsant properties. In a study, erythrinine showed significant activity against nicotinic acetylcholinergic receptors, which are implicated in epileptic seizures. The study concluded that erythrinine could be an effective antiepileptic agent through this novel mechanism (Raj & Muthukumar, 2016).
Memory-Enhancing Activity
Erythrinine has also been explored for its memory-enhancing activity. A study investigating erythrinine isolated from Erythrina indica found that it significantly enhanced memory in mice, suggesting its potential as a cognitive enhancer (Kamalraj & SubhashreeG, 2019).
Biosynthesis Studies
Understanding the biosynthesis of erythrinine is crucial for its potential applications. A study on Erythrina crista-galli provided insights into the major site of alkaloid biosynthesis and the metabolic pathways involved in the formation of erythrinine (Maier et al., 1999).
Overall Applications
The genus Erythrina, which includes erythrinine, has been extensively studied for its pharmacological properties, with findings suggesting potential applications in treating central nervous system disorders, including anxiolytic and anticonvulsant effects (Rambo et al., 2019).
properties
CAS RN |
29306-29-4 |
---|---|
Product Name |
Erythrinine |
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(1S,11R,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-11-ol |
InChI |
InChI=1S/C18H19NO4/c1-21-12-3-2-11-4-5-19-9-15(20)13-6-16-17(23-10-22-16)7-14(13)18(11,19)8-12/h2-4,6-7,12,15,20H,5,8-10H2,1H3/t12-,15-,18-/m0/s1 |
InChI Key |
VBJYPSPIKMUCLP-QITLCBANSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC5=C(C=C34)OCO5)O)C=C1 |
SMILES |
COC1CC23C(=CCN2CC(C4=CC5=C(C=C34)OCO5)O)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC5=C(C=C34)OCO5)O)C=C1 |
Other CAS RN |
29306-29-4 |
synonyms |
erythrinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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